molecular formula C16H11ClFN3OS2 B2923106 3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-39-8

3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2923106
CAS No.: 392303-39-8
M. Wt: 379.85
InChI Key: KQDQIGRPDWPJAK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a thiadiazole group, and a fluorophenyl group, all of which are common in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiadiazole, and fluorophenyl groups would likely have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The benzamide and thiadiazole groups might be sites of reactivity. Additionally, the fluorine atom in the fluorophenyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .

Scientific Research Applications

Antiviral Applications

1,3,4-thiadiazole derivatives have shown promise in antiviral research. Tatar et al. (2021) synthesized a series of L-methionine-based 1,3,4-thiadiazole derivatives displaying activity against influenza A virus, highlighting the potential of these compounds in designing novel influenza A virus inhibitors (Tatar et al., 2021).

Antimicrobial and Antifungal Activities

Research into 1,3,4-thiadiazole derivatives has also uncovered their significant antimicrobial and antifungal potentials. Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).

Anticancer Research

The anticancer properties of 1,3,4-thiadiazole derivatives have been explored, with some compounds showing promising activity against various human cancer cell lines. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity in vitro, particularly against SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines (Tiwari et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile. Additionally, more detailed studies could be conducted to determine its mechanism of action .

Properties

IUPAC Name

3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-12-5-2-4-11(8-12)14(22)19-15-20-21-16(24-15)23-9-10-3-1-6-13(18)7-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQIGRPDWPJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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